molecular formula C10H11N3O2 B13582307 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid

2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid

Cat. No.: B13582307
M. Wt: 205.21 g/mol
InChI Key: YLAFAUVCRCVFDN-UHFFFAOYSA-N
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Description

2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to a propanoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out in the presence of acetic acid and under reflux conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound, such as zolpidem, act by blocking γ-aminobutyric acid (GABA) receptors, leading to their hypnotic effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid is unique due to its versatile chemical structure, which allows for a wide range of modifications and applications. Its ability to form stable derivatives with significant biological activity makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-3-imidazo[1,2-a]pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-9-3-1-2-4-13(7)9/h1-4,6,8H,5,11H2,(H,14,15)

InChI Key

YLAFAUVCRCVFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(C(=O)O)N

Origin of Product

United States

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